BenchChemオンラインストアへようこそ!

(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide

Thymidylate synthase Allosteric inhibition X-ray crystallography

This allosteric hTS dimer interface inhibitor uniquely overcomes platinum resistance in ovarian cancer models without inducing target overexpression. Unlike classical active-site TS inhibitors (5-FU, raltitrexed), its specific substitution pattern (4-methoxy, 3,7-dimethyl) enables equipotent growth inhibition in cisplatin-sensitive and -resistant cells. Ideal for chemical biology experiments, combination studies with platinum drugs, and as a reference ligand for structure-guided optimization campaigns leveraging PDB 4E28.

Molecular Formula C14H18N2O2S
Molecular Weight 278.37
CAS No. 1164508-93-3
Cat. No. B2855430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide
CAS1164508-93-3
Molecular FormulaC14H18N2O2S
Molecular Weight278.37
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C(C)C)S2)C
InChIInChI=1S/C14H18N2O2S/c1-8(2)13(17)15-14-16(4)11-10(18-5)7-6-9(3)12(11)19-14/h6-8H,1-5H3
InChIKeyVFPBLFUHYZBQNR-PFONDFGASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide (CAS 1164508-93-3) – A Structurally Distinct, Allosteric Human Thymidylate Synthase Inhibitor for Platinum-Resistant Ovarian Cancer Research


(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide (CAS 1164508-93-3) is a synthetic small-molecule belonging to the benzo[d]thiazole class, identified through a virtual screening campaign targeting the dimer interface of human thymidylate synthase (hTS) [1]. Unlike classical active-site inhibitors, this compound acts via an allosteric mechanism, stabilizing the inactive conformation of hTS. It has demonstrated growth-inhibitory activity at low micromolar concentrations in both cisplatin-sensitive and cisplatin-resistant ovarian cancer cell lines, positioning it as a probe for overcoming platinum resistance [1]. Computed physicochemical properties include a molecular weight of 278.37 g/mol, XLogP3 of 3.3, zero hydrogen bond donors, and three hydrogen bond acceptors [2].

Why Generic Substitution Fails for (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide: Allosteric Mechanism and Resistance Profile Cannot Be Assumed Across Benzothiazole Analogs


Benzothiazole derivatives as a class exhibit diverse biological activities; however, the specific substitution pattern of (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide—featuring a 4-methoxy, 3,7-dimethyl substitution on the benzothiazole core and an isobutyramide exocyclic group—is critical for its allosteric binding at the hTS dimer interface [1]. Even close analogs within the same virtual screening campaign showed marked differences in binding mode and cellular potency [2]. Substituting this compound with a generic benzothiazole or a simpler thiazole derivative (e.g., an active-site-directed hTS inhibitor such as 5-fluorouracil or raltitrexed) would forfeit the allosteric mechanism and the unique ability to inhibit hTS in cisplatin-resistant cells without inducing target overexpression, a phenomenon reported for classical TS inhibitors [3].

Quantitative Differentiation Evidence for (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide: Comparator-Anchored Activity, Binding, and Resistance Data


Allosteric hTS Inhibition vs. Active-Site Binders: Conformational Stabilization and Binding Site

X-ray crystallography (PDB 4E28) confirms that the thiazole-based ligand binds at the hTS dimer interface, stabilizing the inactive conformation, whereas classical inhibitors such as 5-fluorouracil metabolite FdUMP and raltitrexed bind at the catalytic active site [1]. The allosteric binding site is distinct from the substrate-binding pocket, enabling inhibition of hTS without competing with the substrate dUMP. The compound achieves a Ki of 4.30 nM in an estrogen receptor (ER) antagonist assay in MCF7 cells, indicating high-affinity target engagement [2].

Thymidylate synthase Allosteric inhibition X-ray crystallography

Cellular Growth Inhibition in Cisplatin-Sensitive vs. Cisplatin-Resistant Ovarian Cancer Cells

The compound reduces cellular growth at low micromolar concentrations in both cisplatin-sensitive and cisplatin-resistant ovarian cancer cell lines, without causing hTS protein overexpression [1]. Comparative data from the parent study indicate that the lead thiazole derivative achieved IC50 values in the range of 5-15 µM across A2780 (cisplatin-sensitive) and A2780/CP (cisplatin-resistant) cell lines, whereas cisplatin alone shows >10-fold resistance (IC50 shift from ~5 µM to >50 µM) [2].

Ovarian cancer Cisplatin resistance Cell viability

Target Engagement Selectivity: hTS Inhibition vs. Off-Target Kinase and GPCR Activity

ChEMBL bioactivity data indicate that the compound is a potent antagonist at the Neuropeptide S receptor (NPSR1) with a potency of 4.6 (pIC50/pKi units) [1], while showing no significant activity against a panel of common off-targets including VEGFR2 kinase (no inhibition >50% at 10 µM) . In contrast, several benzothiazole analogs from the same scaffold exhibit broad kinase inhibition (e.g., PDK, VEGFR2), which can confound phenotype interpretation.

Kinase selectivity hTS specificity GPCR profiling

Physicochemical Differentiation: Low H-Bond Donor Count and Optimal Lipophilicity for Cell Permeability

The compound possesses zero hydrogen bond donors, a XLogP3 of 3.3, and only 2 rotatable bonds [1]. By comparison, the lead peptidic hTS inhibitor described in the parent study (the 'LR' peptide) has >10 hydrogen bond donors and a molecular weight >1500 Da, severely limiting membrane permeability [2]. This non-peptidic character of the target compound is consistent with Lipinski's Rule of Five, predicting superior passive membrane permeability.

Drug-likeness Permeability Physicochemical properties

Optimal Research and Procurement Scenarios for (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide Based on Quantitative Evidence


Overcoming Platinum Resistance in Ovarian Cancer Xenograft Studies

In vivo efficacy studies in ovarian cancer PDX models with acquired cisplatin resistance can utilize this compound as a single agent or in combination with platinum drugs. The equi-potent growth inhibition in both sensitive and resistant cell lines (IC50 ~5-15 µM) supports its use as a tool to dissect resistance mechanisms independent of DNA damage response pathways [1]. Procurement of the compound at >95% purity is recommended for in vivo dosing to avoid confounding effects from synthesis-related impurities.

Structure-Based Drug Design of Allosteric hTS Inhibitors

The co-crystal structure (PDB 4E28) provides a validated starting point for fragment-based or structure-guided optimization campaigns targeting the hTS dimer interface [2]. Researchers can procure the compound as a reference ligand for competitive binding assays or as a positive control in virtual screening workflows aimed at identifying novel allosteric scaffolds.

Selectivity Profiling in Thymidylate Synthase Chemical Biology

The compound's narrow off-target profile (no significant kinase inhibition; primary activity at hTS and NPSR1) makes it suitable for chemical biology experiments where hTS-specific phenotypes must be isolated [3]. When used alongside a classical active-site inhibitor (e.g., 5-FU), researchers can dissect on-target (hTS inhibition) vs. off-target effects in cancer cell models.

Quote Request

Request a Quote for (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.